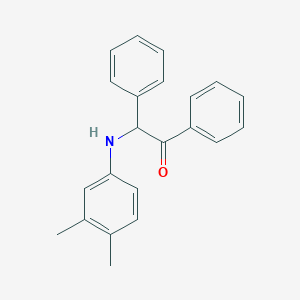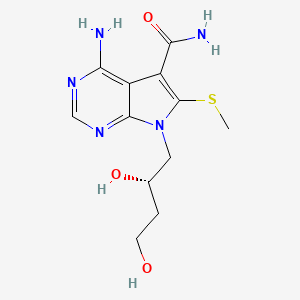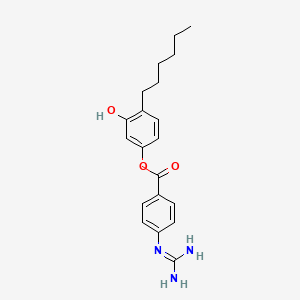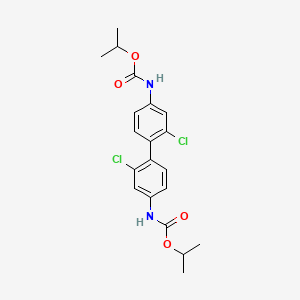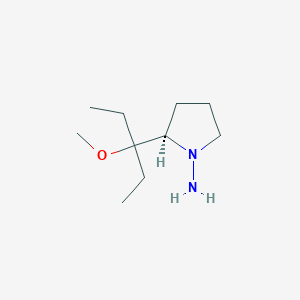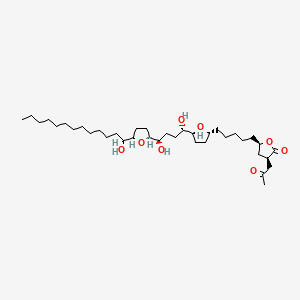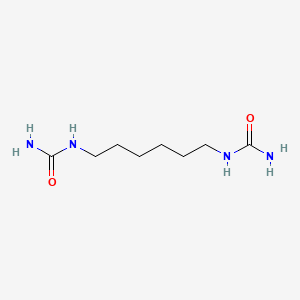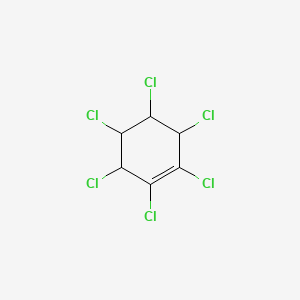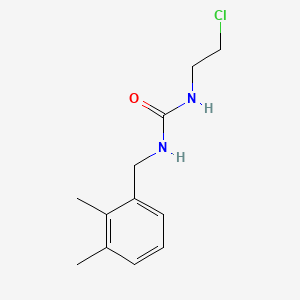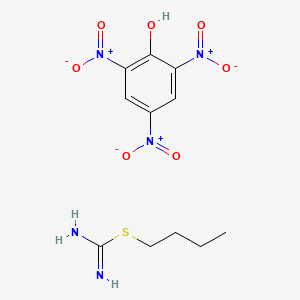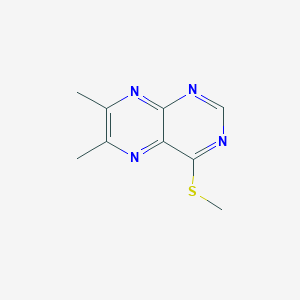
6,7-Dimethyl-4-(methylsulfanyl)pteridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 72535 is a compound that has garnered attention in scientific research due to its potential applications in various fields. It is known for its unique chemical properties and its ability to interact with biological systems in specific ways. This compound is part of a broader class of chemicals that are being studied for their potential therapeutic and industrial uses.
Preparation Methods
The synthesis of NSC 72535 involves several steps, each requiring specific reaction conditions. The synthetic routes typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact. Detailed protocols for the synthesis of NSC 72535 can be found in specialized chemical literature and databases.
Chemical Reactions Analysis
NSC 72535 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of NSC 72535, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
NSC 72535 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential effects on cellular processes and its ability to interact with specific proteins and enzymes. In medicine, NSC 72535 is being investigated for its potential therapeutic effects, particularly in the treatment of certain diseases. Additionally, it has industrial applications, such as in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of NSC 72535 involves its interaction with specific molecular targets within biological systems. It may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved in these interactions can be complex and are the subject of ongoing research. Understanding the molecular targets and pathways is crucial for developing potential therapeutic applications of NSC 72535.
Comparison with Similar Compounds
NSC 72535 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other members of the same chemical class or those with similar biological activities. By comparing their chemical structures, reactivity, and biological effects, researchers can gain insights into the specific properties that make NSC 72535 distinct. This comparison can also help identify potential advantages and limitations of using NSC 72535 in various applications.
Conclusion
NSC 72535 is a compound with significant potential in scientific research and industrial applications Its unique chemical properties and ability to interact with biological systems make it a valuable subject of study
Properties
CAS No. |
7143-77-3 |
|---|---|
Molecular Formula |
C9H10N4S |
Molecular Weight |
206.27 g/mol |
IUPAC Name |
6,7-dimethyl-4-methylsulfanylpteridine |
InChI |
InChI=1S/C9H10N4S/c1-5-6(2)13-8-7(12-5)9(14-3)11-4-10-8/h4H,1-3H3 |
InChI Key |
KGRZLBYXMJGFCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C(=N1)C(=NC=N2)SC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-N-[4-(aminomethyl)phenyl]-4-N-[4-[(1-methylpyridin-1-ium-3-yl)carbamoyl]phenyl]benzene-1,4-dicarboxamide;4-methylbenzenesulfonic acid](/img/structure/B12808412.png)
